molecular formula C5H6BNO3S B13474894 2-Aminocarbonylthiophene-5-boronic acid

2-Aminocarbonylthiophene-5-boronic acid

Cat. No.: B13474894
M. Wt: 170.99 g/mol
InChI Key: AJTAQIAJOUUDKE-UHFFFAOYSA-N
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Description

2-Aminocarbonylthiophene-5-boronic acid is an organoboron compound that features a thiophene ring substituted with an aminocarbonyl group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocarbonylthiophene-5-boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acids or esters as key reagents . The general procedure involves the reaction of a halogenated thiophene derivative with an aminocarbonyl group and a boronic acid derivative under mild conditions, often in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-Aminocarbonylthiophene-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminocarbonylthiophene-5-boronic acid is unique due to the presence of both the aminocarbonyl and boronic acid groups, which confer distinct chemical reactivity and binding properties. This combination of functional groups makes it particularly valuable in applications requiring specific molecular interactions and transformations .

Properties

IUPAC Name

(5-carbamoylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO3S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTAQIAJOUUDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(=O)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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